molecular formula C10H12N2O B13694125 1-(3-Methyl-2-pyridyl)-2-pyrrolidinone

1-(3-Methyl-2-pyridyl)-2-pyrrolidinone

Cat. No.: B13694125
M. Wt: 176.21 g/mol
InChI Key: XQAKQGDFUQCJFL-UHFFFAOYSA-N
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Description

1-(3-Methyl-2-pyridyl)-2-pyrrolidinone is a heterocyclic organic compound that features a pyridine ring fused with a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-2-pyridyl)-2-pyrrolidinone can be achieved through several methods. One common approach involves the condensation of 3-methyl-2-pyridinecarboxaldehyde with pyrrolidinone under acidic conditions. Another method includes the cyclization of 3-methyl-2-pyridinecarboxylic acid with an appropriate amine, followed by reduction and cyclization steps.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-2-pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-(3-Methyl-2-pyridyl)-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyridyl)-2-pyrrolidinone: Lacks the methyl group on the pyridine ring.

    1-(3-Methyl-2-pyridyl)-2-piperidinone: Contains a piperidine ring instead of a pyrrolidinone ring.

Uniqueness

1-(3-Methyl-2-pyridyl)-2-pyrrolidinone is unique due to the presence of both the methyl group and the pyrrolidinone ring, which confer specific chemical and biological properties that are distinct from its analogs.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-(3-methylpyridin-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H12N2O/c1-8-4-2-6-11-10(8)12-7-3-5-9(12)13/h2,4,6H,3,5,7H2,1H3

InChI Key

XQAKQGDFUQCJFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N2CCCC2=O

Origin of Product

United States

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